molecular formula C8H9NO2 B585348 2'-Hydroxyacetophenone-d4 Oxime CAS No. 1346606-29-8

2'-Hydroxyacetophenone-d4 Oxime

Cat. No.: B585348
CAS No.: 1346606-29-8
M. Wt: 155.189
InChI Key: NZLAAVQBGFJOMJ-NHNBMOQZSA-N
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Description

2’-Hydroxyacetophenone-d4 Oxime is a deuterated derivative of 2’-Hydroxyacetophenone Oxime. This compound is often used in research due to its unique properties, which include the presence of deuterium atoms. The molecular formula of 2’-Hydroxyacetophenone-d4 Oxime is C8H5D4NO2, and it has a molecular weight of 155.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxyacetophenone-d4 Oxime typically involves the reaction of 2’-Hydroxyacetophenone with hydroxylamine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. A common method involves the use of deuterated solvents and reagents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of 2’-Hydroxyacetophenone-d4 Oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxyacetophenone-d4 Oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Hydroxyacetophenone-d4 Oxime is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Hydroxyacetophenone-d4 Oxime is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways .

Properties

CAS No.

1346606-29-8

Molecular Formula

C8H9NO2

Molecular Weight

155.189

IUPAC Name

(6Z)-2,3,4,5-tetradeuterio-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,9,11H,1H3/b7-6-/i2D,3D,4D,5D

InChI Key

NZLAAVQBGFJOMJ-NHNBMOQZSA-N

SMILES

CC(=C1C=CC=CC1=O)NO

Synonyms

1-(2-Hydroxyphenyl)ethanone-d4 Oxime;  2-Hydroxyacetophenoxime-d4;  Methyl 2-Hydroxyphenyl-d4 Ketoxime; 

Origin of Product

United States

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